delta-N-Methylarginine

Catalog No.
S594782
CAS No.
77044-73-6
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-N-Methylarginine

CAS Number

77044-73-6

Product Name

delta-N-Methylarginine

IUPAC Name

(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1

InChI Key

XKCWNEVAXQCMGP-YFKPBYRVSA-N

SMILES

CN(CCCC(C(=O)O)N)C(=N)N

Synonyms

delta-N-methylarginine

Canonical SMILES

CN(CCCC(C(=O)O)N)C(=N)N

Isomeric SMILES

CN(CCC[C@@H](C(=O)O)N)C(=N)N

Description

N(5)-methyl-L-arginine is a non-proteinogenic L-alpha-amino acid that is L-arginine substituted by a methyl group at N(5)-position. It is a non-proteinogenic L-alpha-amino acid, a member of guanidines and a L-arginine derivative.

delta-N-Methylarginine (δ-N-Methylarginine, N(5)-methyl-L-arginine) is a non-proteinogenic L-alpha-amino acid. This means it shares some structural similarities with proteinogenic amino acids, the building blocks of proteins, but it is not typically incorporated into cellular proteins. delta-N-Methylarginine is derived from the common amino acid L-arginine through a modification process known as methylation, where a methyl group (CH₃) is added to a specific nitrogen atom in the molecule [, ].

Potential Role in Protein Function

While not directly involved in protein structure, delta-N-Methylarginine has emerged as a potential regulator of protein function. Researchers believe it might act as a post-translational modification (PTM) – a chemical change made to a protein after it is synthesized. This modification could alter the protein's activity, stability, or interaction with other molecules [].

Evidence for this role comes from studies in yeast, where scientists have identified delta-N-Methylarginine as a novel PTM on certain proteins []. However, further research is needed to understand the specific consequences of delta-N-Methylarginine modification on protein function in various cellular contexts.

Other Research Areas

Beyond its potential role in protein function, delta-N-Methylarginine is being investigated in other areas of scientific research. Some studies explore its potential as a biomarker, a measurable indicator of a particular biological state or disease. Additionally, researchers are investigating the possibility of using delta-N-Methylarginine in the development of therapeutic drugs [].

Delta-N-Methylarginine is a non-proteinogenic amino acid characterized by the substitution of a methyl group at the nitrogen atom in the side chain of L-arginine. Its chemical formula is C₇H₁₆N₄O₂, and it is classified as an N-methylated derivative of arginine. This compound is notable for its role as a posttranslational modification in proteins, influencing various biological processes. The unique structural feature of delta-N-Methylarginine allows it to participate in different biochemical pathways, particularly those involving nitric oxide synthesis and protein function modulation .

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may affect its biological activity and interactions with other molecules.
  • Methylation: As a methylated derivative of arginine, it can participate in further methylation reactions, potentially modifying other amino acids or influencing protein structure and function .
  • Hydrolysis: Under certain conditions, delta-N-Methylarginine may hydrolyze to release free amino acids or other products .

These reactions are crucial for understanding how delta-N-Methylarginine functions within biological systems.

Delta-N-Methylarginine exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthases. This inhibition affects the production of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune responses. Studies have indicated that delta-N-Methylarginine can modulate the activity of nitric oxide synthases by competing with L-arginine, thereby influencing nitric oxide levels in cells . Additionally, its role as a posttranslational modification suggests it may impact protein stability and function through alterations in protein interactions and conformations .

The synthesis of delta-N-Methylarginine can be achieved through several methods:

  • Chemical Methylation: This involves the reaction of L-arginine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the nitrogen atom.
  • Biological Synthesis: Enzymatic pathways can also produce delta-N-Methylarginine through the action of specific methyltransferases that utilize S-adenosylmethionine as a methyl donor .
  • Synthetic Routes: Various synthetic routes have been developed that allow for the selective methylation of arginine derivatives to yield delta-N-Methylarginine with high purity.

These methods provide flexibility in producing delta-N-Methylarginine for research and therapeutic applications.

Delta-N-Methylarginine has several applications in biomedical research:

  • Research Tool: It serves as a valuable tool for studying nitric oxide signaling pathways and understanding the roles of methylated amino acids in cellular processes.
  • Potential Therapeutic Agent: Due to its inhibitory effects on nitric oxide synthases, delta-N-Methylarginine may have potential therapeutic applications in conditions characterized by dysregulated nitric oxide production, such as cardiovascular diseases and inflammatory disorders.
  • Biomarker: It may also serve as a biomarker for certain diseases where altered arginine metabolism is implicated .

Interaction studies involving delta-N-Methylarginine have focused on its effects on various proteins and enzymes:

  • Nitric Oxide Synthases: Research has shown that delta-N-Methylarginine competes with L-arginine for binding to nitric oxide synthases, thus inhibiting their activity and affecting nitric oxide production .
  • Protein Modifications: Studies suggest that delta-N-Methylarginine can influence protein interactions through posttranslational modifications, potentially altering protein function and signaling pathways .

These interaction studies are essential for elucidating the broader biological implications of delta-N-Methylarginine.

Delta-N-Methylarginine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure/ModificationUnique Features
N(ω)-Methyl-L-arginineMethyl group at N(ω) positionPrimarily involved in regulating nitric oxide synthesis.
N(ε)-Methyl-L-lysineMethyl group at N(ε) positionCommonly found in histones; involved in epigenetic regulation.
N,N-Dimethyl-L-arginineTwo methyl groups on arginineStronger inhibition of nitric oxide synthase compared to delta-N-methylarginine.
L-CitrullineNon-methylated derivativePrecursor to arginine; involved in urea cycle and nitric oxide production.

Delta-N-Methylarginine's unique position lies in its specific posttranslational modification capabilities and its nuanced impact on nitric oxide synthesis compared to these similar compounds. Understanding these differences is crucial for leveraging delta-N-Methylarginine's potential in research and therapeutic contexts.

XLogP3

-3.6

Other CAS

77044-73-6

Wikipedia

N(5)-methyl-L-arginine

Dates

Modify: 2024-02-18

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